N-cyclopentyl-2-[4-ethoxy(methylsulfonyl)anilino]propanamide
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Overview
Description
N-cyclopentyl-2-[4-ethoxy(methylsulfonyl)anilino]propanamide is an organic compound with a complex structure that includes a cyclopentyl group, an ethoxy-phenyl group, and a methanesulfonyl-amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[4-ethoxy(methylsulfonyl)anilino]propanamide typically involves multiple steps. One common method includes the following steps:
Formation of the cyclopentyl group: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the ethoxy-phenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the methanesulfonyl-amino group: This can be done using sulfonylation reactions, where a sulfonyl chloride reacts with an amine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-[4-ethoxy(methylsulfonyl)anilino]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-cyclopentyl-2-[4-ethoxy(methylsulfonyl)anilino]propanamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[4-ethoxy(methylsulfonyl)anilino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-Cyclopentyl-2-(4-methoxy-phenyl)-acetamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-Cyclopentyl-2-(4-ethoxy-phenyl)-acetamide: Similar structure but without the methanesulfonyl-amino group.
Uniqueness
N-cyclopentyl-2-[4-ethoxy(methylsulfonyl)anilino]propanamide is unique due to the presence of the methanesulfonyl-amino group, which can impart different chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H26N2O4S |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
N-cyclopentyl-2-(4-ethoxy-N-methylsulfonylanilino)propanamide |
InChI |
InChI=1S/C17H26N2O4S/c1-4-23-16-11-9-15(10-12-16)19(24(3,21)22)13(2)17(20)18-14-7-5-6-8-14/h9-14H,4-8H2,1-3H3,(H,18,20) |
InChI Key |
YDPUPUBLKRQRPM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N(C(C)C(=O)NC2CCCC2)S(=O)(=O)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C(C)C(=O)NC2CCCC2)S(=O)(=O)C |
Origin of Product |
United States |
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